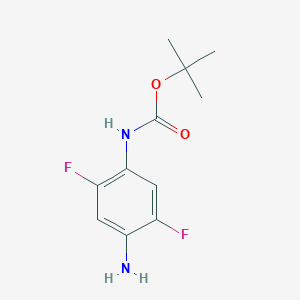

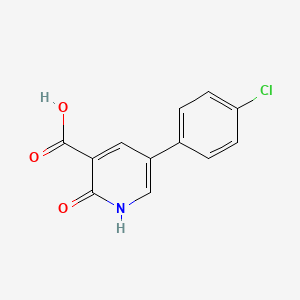

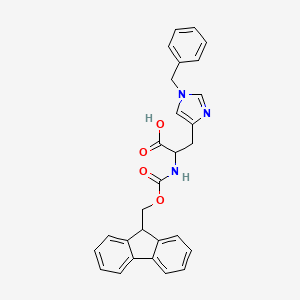

![molecular formula C7H12ClNO2 B6319501 (1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride CAS No. 1212489-75-2](/img/structure/B6319501.png)

(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 119102-95-3 . It has a molecular weight of 177.63 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This process allows for rapid access to a wide range of these compounds in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Physical And Chemical Properties Analysis

“(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Improved Synthesis Techniques

- An improved synthesis method for enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid was developed, providing a more efficient and scalable production approach for this compound and its analogues (Tararov et al., 2002).

Synthesis of Constrained Prolines

- A novel synthetic route for producing enantiomerically pure 2-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acids has been described. These compounds are regarded as conformationally constrained β-functionalised proline analogues (Buñuel et al., 2001).

Applications in Formal Synthesis

- The synthesis of enantiomerically pure conformationally constrained 4-hydroxyprolines and their application in the formal synthesis of (+)-epibatidine has been demonstrated, highlighting the compound's utility in complex molecular constructions (Avenoza et al., 1999).

Novel Synthetic Approaches

- Innovative methods for synthesizing 2,4-ethanoproline and other similar compounds have been developed, contributing to the field of medicinal chemistry and the design of new molecules (Grygorenko et al., 2009).

Building Blocks in Medicinal Chemistry

- The compound and its derivatives have been identified as useful building blocks in medicinal chemistry due to their bicyclic nature and conformational constraints, which can lead to novel drug discoveries (Napolitano et al., 2010).

Catalytic Potential in Organic Reactions

- The catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in direct aldol reactions has been explored, revealing its selectivity and providing insights into its application in organic synthesis (Armstrong et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7?;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVAMMMWNZVEAH-ARDPDPPTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1NC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(C[C@@H]1NC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

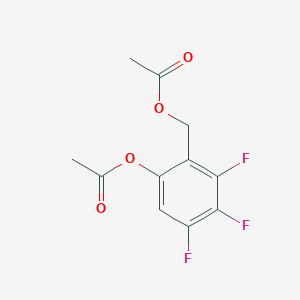

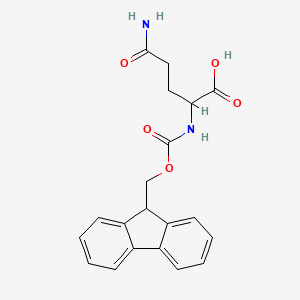

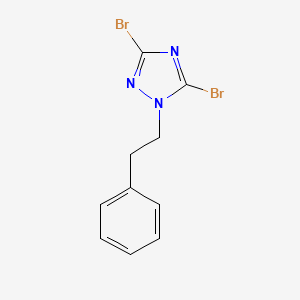

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)

![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)